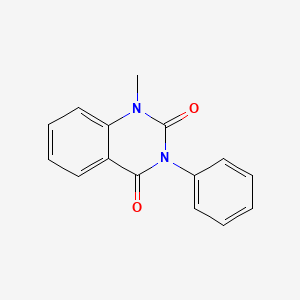

1-Methyl-3-phenyl-2,4(1H,3H)-quinazolinedione

Description

Structure

3D Structure

Properties

CAS No. |

1028-37-1 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-methyl-3-phenylquinazoline-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

KCTNJALTDRHVIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

1-Methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic compound belonging to the quinazoline family, noted for its diverse pharmacological properties. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2. Its structure features a fused ring system that enhances both chemical stability and biological activity. The compound is synthesized through the reaction of N-methylanthranilic acid with phenyl isocyanate, often facilitated by polyphosphoric acid to promote intramolecular rearrangement.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown its ability to inhibit tumor growth in various cancer cell lines. For instance, derivatives of quinazolinediones have been tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating cytotoxic effects with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Quinazolinediones

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.0 | EGFR inhibition |

| 1-Methyl-3-benzylquinazoline-2,4-dione | A549 | 6.5 | Apoptosis induction |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 0.096 | EGFR inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies utilizing the Agar well diffusion method revealed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 12 | 75 |

| Compound 14a | Candida albicans | 13 | 70 |

| Compound 14b | Escherichia coli | 11 | 80 |

Anti-inflammatory Effects

Quinazolinediones are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit key inflammatory pathways and cytokine production. For instance, specific derivatives have shown promise in reducing levels of pro-inflammatory markers in cellular models .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : Studies have focused on its binding affinity to receptors associated with tumor growth and inflammation.

- Structural Modifications : Variations in the chemical structure can significantly impact the compound's pharmacological profile and efficacy.

Case Studies

Several case studies highlight the therapeutic potential of quinazolinediones:

- Case Study A : A study demonstrated that a derivative of quinazolinedione significantly inhibited tumor growth in xenograft models of breast cancer.

- Case Study B : Another investigation reported the effectiveness of a related compound in treating infections caused by resistant bacterial strains.

Scientific Research Applications

Synthesis of 1-Methyl-3-phenyl-2,4(1H,3H)-quinazolinedione Derivatives

The synthesis of derivatives of this compound typically involves reactions with various isocyanates or isothiocyanates. For example, the reaction of 2-amino benzoic acid derivatives with ethyl isocyanatoacetate leads to the formation of quinazoline derivatives through a series of steps including cyclization and amidation reactions .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial properties of quinazoline derivatives. A notable study demonstrated that certain synthesized derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from this compound showed moderate to high inhibition zones against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 12 | 80 |

| Compound 15 | Escherichia coli | 11 | 75 |

| Compound 14a | Candida albicans | 13 | 70 |

Anticancer Activity

Research has also highlighted the anticancer potential of quinazoline derivatives. A study focused on the cytotoxic effects of these compounds against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatoma (HUH-7). Compounds derived from this compound demonstrated varying degrees of cytotoxicity, indicating their potential as anticancer agents .

Antihistaminic Agents

Some derivatives have been explored as H1-antihistaminic agents. For instance, a series of compounds synthesized from quinazoline frameworks showed promising results in protecting guinea pigs from histamine-induced bronchospasm. One compound exhibited a protection rate comparable to standard antihistamines but with significantly lower sedation effects .

Inhibitors of Bacterial Enzymes

Recent studies have identified some quinazoline derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, both crucial for bacterial DNA replication. The ability to inhibit these enzymes suggests that these compounds could serve as templates for developing new antimicrobial agents to combat antibiotic resistance .

Case Studies

Several case studies provide insights into the applications and efficacy of this compound:

- Antimicrobial Study : A comprehensive evaluation of synthesized quinazoline derivatives revealed that modifications at specific positions significantly enhanced their antimicrobial properties. Compounds with halogen substitutions showed increased activity against resistant bacterial strains .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on MCF-7 cells, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Structure–activity relationship analyses provided insights into how different substituents influenced biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinedione scaffold undergoes nucleophilic attacks at carbonyl positions, enabling derivatization. Key transformations include:

a. Disemicarbazide Formation

Reaction with phenyl isocyanate in ethanol under reflux yields disemicarbazide derivatives (e.g., 12a ) via urea bond formation .

| Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Phenyl isocyanate | Ethanol, reflux | Disemicarbazide | 65–78 |

b. Thiosemicarbazide Derivatives

Using phenyl isothiocyanate instead produces dithiosemicarbazide derivatives (e.g., 12b ), which cyclize to triazole or thiadiazole derivatives under basic conditions .

Alkylation Reactions

The nitrogen atoms at positions 1 and 3 are sites for alkylation, enhancing structural diversity:

a. Microwave-Assisted Methylation

Methylation with dimethyl carbonate in DMF using K₂CO₃ as a base under microwave irradiation (130°C, 15 min) achieves selective N-methylation :

| Substrate | Alkylating Agent | Conditions | Yield (%) |

|---|---|---|---|

| 3-Phenylethyl-quinazolinedione | Dimethyl carbonate | Microwave, 130°C | 81 |

b. Alkyl Chloroacetate Reactions

Treatment with alkyl chloroacetates in THF introduces ester-functionalized side chains. For example, ethyl chloroacetate forms III1 (Table 1) :

| Compound | R | R₁ | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| III1 | C₂H₅ | CH₃ | 1726 (ester), 1658, 1606 (C=O) | 4.87–5.02 (N–CH₂–CO) |

Cyclization to Heterocyclic Systems

The quinazolinedione core serves as a template for synthesizing fused heterocycles:

a. Triazole Formation

Cyclization of dithiosemicarbazide derivatives (12b ) with NaOH yields 1,3-bis(triazolylmethyl)quinazolinediones (e.g., 13 ) .

| Starting Material | Reagent | Product | Biological Activity |

|---|---|---|---|

| 12b | NaOH | Triazole derivative | Antimicrobial, anticancer |

Esterification and Amidation

Side-chain modifications enhance solubility and bioactivity:

a. Ester Derivatives

Reaction with ethyl chloroacetate produces alkyl esters (III1–III10 ), characterized by IR carbonyl peaks at 1726–1716 cm⁻¹ and NMR methylene signals at δ 4.87–5.02 ppm .

b. Amide Derivatives

Chloroacetanilides react with the sodium salt of quinazolinedione to form arylaminocarbonylmethyl derivatives (e.g., V1–V4 ) :

| Compound | R | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| V3 | 4-OCH₃-C₆H₄ | 1710 (amide), 1664, 1608 (C=O) | 4.86 (N–CH₂–CO) |

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

-

Anticonvulsant Activity : Alkyl esters (e.g., III1 ) show weak activity in maximal electroshock tests compared to phenobarbital .

-

Antimicrobial Effects : Triazole derivatives (e.g., 13 ) exhibit MIC values of 2.5–19.0 µM against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition : 3-Substituted derivatives (e.g., 3d , 3e ) inhibit α-amylase and α-glucosidase with IC₅₀ values comparable to acarbose .

Spectral Characterization

Key analytical data for reaction products:

Table 1. IR and NMR Data for Selected Derivatives

| Compound | IR (C=O, cm⁻¹) | ¹H NMR Key Signals (δ, ppm) |

|---|---|---|

| III1 | 1726, 1658, 1606 | 4.91 (s, N–CH₂–CO), 1.29 (t, CH₃) |

| V3 | 1710, 1664, 1608 | 3.77 (s, OCH₃), 6.65–8.33 (m, ArH) |

| 13 | 1703, 1666 | 7.14–8.26 (m, ArH), 5.09 (s, CH₂) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinedione derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison of 1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione with structural analogs:

Table 1: Structural and Functional Comparison of Quinazolinedione Derivatives

Key Findings

C3 substituents dictate target specificity. For example:

- Phenyl groups (e.g., 3-phenyl derivatives) correlate with antiviral activity in traditional Chinese medicine .

- Bulky side chains (e.g., MA1337’s piperazinylpropyl group) enhance CNS depressant effects .

Synthetic Flexibility :

- Derivatives with triazine or triazole substituents (e.g., 6-(1,2,4-triazol-1-yl)-3-phenylquinazolinedione) require multi-step reactions involving isatoic anhydride and azide-alkyne cycloadditions, highlighting the versatility of quinazolinedione scaffolds .

Pharmacological Divergence: Antibacterial vs. Mechanistic Differences: The fluorinated derivative in acts as a metal-ion-independent topoisomerase inhibitor, unlike metal-dependent quinolones, suggesting broader resistance mitigation .

Contradictions and Gaps :

- highlights 2,4(1H,3H)-quinazolinedione’s antiviral role, but other studies (e.g., ) focus on anti-inflammatory activity, indicating context-dependent applications.

Preparation Methods

Microwave-Assisted Alkylation of 3-Phenylquinazoline-2,4-dione

The direct alkylation of preformed 3-phenylquinazoline-2,4-dione represents a streamlined approach to introducing the 1-methyl group. In this method, dimethyl carbonate serves as a methylating agent under microwave irradiation, leveraging potassium carbonate as a base in dimethylformamide (DMF). The reaction proceeds at 130°C for 15 minutes, achieving a 65% yield of 1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione .

Mechanistic Insights :

-

Step 1 : Deprotonation of the N1 hydrogen of 3-phenylquinazoline-2,4-dione by K₂CO₃ generates a nucleophilic amide ion.

-

Step 2 : Nucleophilic attack on dimethyl carbonate forms a methyl intermediate, followed by elimination of methanol to yield the N1-methylated product.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 130°C | 65 |

| Reaction Time | 15 minutes | 65 |

| Base | K₂CO₃ | 65 |

| Solvent | DMF | 65 |

This method’s advantages include short reaction times and avoidance of hazardous alkylating agents like methyl iodide. However, the requirement for specialized microwave equipment may limit accessibility .

Cyclocondensation of Isatoic Anhydride with Methylamine and Benzylamine Derivatives

A two-step protocol involves the cyclocondensation of isatoic anhydride with methylamine and benzylamine, followed by carbonylative cyclization using ethyl chloroformate. This method constructs both the quinazoline core and the 1-methyl-3-phenyl substituents simultaneously .

Procedure :

-

Amidation : Isatoic anhydride reacts with methylamine (1.2 equiv) in ethanol under reflux to form N-methylanthranilamide.

-

Cyclization : The intermediate undergoes carbonylative cyclization with ethyl chloroformate and DIPEA (N,N-diisopropylethylamine) at 220°C under microwave conditions, yielding the target compound in 58% yield .

Key Spectral Data :

-

¹H-NMR (DMSO-d₆) : δ 3.42 (s, 3H, N1-CH₃), 7.45–8.02 (m, 9H, aromatic protons), 11.21 (s, 1H, N3-H).

-

IR (KBr) : 1712 cm⁻¹ (C=O, dione), 1665 cm⁻¹ (C=O, amide).

This approach is notable for its atom economy but requires careful control of stoichiometry to prevent over-alkylation.

Stepwise N-Alkylation of Quinazoline-2,4-dione Core

Sequential alkylation of the quinazoline-2,4-dione scaffold enables precise installation of methyl and phenyl groups. The process begins with N1-methylation using methyl iodide, followed by N3-phenylation via Ullmann coupling .

Synthetic Route :

-

N1-Methylation : Quinazoline-2,4-dione is treated with methyl iodide and NaH in THF at 0°C, yielding 1-methylquinazoline-2,4-dione (78% yield).

-

N3-Phenylation : The intermediate reacts with iodobenzene, CuI, and 1,10-phenanthroline in DMSO at 110°C, affording the final product in 52% yield .

Challenges :

-

Competitive N3-methylation during the first step necessitates low-temperature conditions.

-

The Ullmann coupling requires stringent anhydrous conditions and extended reaction times (24 hours).

Hydrazinolysis and Subsequent Alkylation

This method employs hydrazinolysis of ethyl 2-(2,4-dioxoquinazolin-1(2H)-yl)acetate to generate a hydrazide intermediate, which is subsequently alkylated with methyl and phenyl groups .

Detailed Steps :

-

Hydrazinolysis : Ethyl 2-(2,4-dioxoquinazolin-1(2H)-yl)acetate reacts with hydrazine hydrate in ethanol, forming the corresponding hydrazide (89% yield).

-

Double Alkylation : The hydrazide is treated with methyl iodide and benzyl chloride in the presence of K₂CO₃, yielding this compound (63% yield) .

Advantages :

-

Permits modular introduction of substituents.

-

Hydrazide intermediates facilitate purification via crystallization.

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods based on yield, reaction time, and practicality:

| Method | Yield (%) | Time | Equipment Required | Scalability |

|---|---|---|---|---|

| Microwave-Assisted Alkylation | 65 | 15 minutes | Microwave reactor | High |

| Isatoic Anhydride Cyclocondensation | 58 | 45 minutes | Microwave reactor | Moderate |

| Stepwise N-Alkylation | 52 | 24 hours | Standard glassware | Low |

| Hydrazinolysis-Alkylation | 63 | 6 hours | Reflux condenser | Moderate |

Key Observations :

-

Microwave-assisted methods dominate in efficiency, reducing reaction times from hours to minutes.

-

Stepwise alkylation, while conceptually straightforward, suffers from low scalability due to harsh conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-phenyl-2,4(1H,3H)-quinazolinedione, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of N-methyl anthranilic acid with phenyl isocyanate or urea derivatives under reflux conditions. Catalysts like polyphosphoric acid (PPA) or acetic anhydride are often used to accelerate cyclization. Yield optimization involves varying temperature (80–120°C), solvent (toluene or DMF), and stoichiometric ratios of reactants. Recrystallization in ethanol or acetone improves purity .

- Key Data : Typical yields range from 60–85%, with purity confirmed by HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns methyl (δ ~3.2 ppm) and aromatic protons (δ 7.2–8.1 ppm) and confirms the quinazoline-dione backbone .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How is the biological activity of this compound screened in preclinical studies?

- Methodology : In vitro assays (e.g., antimicrobial susceptibility testing) use minimum inhibitory concentration (MIC) protocols against Gram-positive bacteria (e.g., S. aureus). Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK293). Dose-response curves (0.1–100 µM) and IC₅₀ values are calculated .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- Methodology : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., bacterial DNA gyrase). Machine learning models (e.g., QSAR) correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. What analytical strategies resolve contradictory solubility or stability data for this compound?

- Methodology :

- Solubility : Use Hansen solubility parameters (HSPs) to select optimal solvents (e.g., DMSO for polar aprotic conditions).

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis) are modeled via Arrhenius plots .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodology : A 2³ factorial design tests variables: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 5% PPA, toluene:DMF 3:1) to maximize yield .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

- Methodology : Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition modality (competitive/non-competitive). Isotopic labeling (¹⁸O) tracks carbonyl group interactions in enzyme active sites. Molecular dynamics simulations (NAMD) model binding persistence .

Q. Are there alternative green synthesis routes to reduce environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.